1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one
Description
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Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)6-12(19)18-5-4-11(9-18)20-13-16-7-10(15)8-17-13/h7-8,11H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVQGFQMPKXGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from related compounds that the interaction with its targets likely involves the formation of a complex that modulates the activity of the target proteins. This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways may be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity.
Result of Action
Based on the biological activities associated with similar compounds, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, slowed tuberculosis progression, improved diabetes management, prevented malaria infection, and inhibited cholinesterase activity.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a chlorinated pyrimidine and a pyrrolidine ring, which may confer distinct pharmacological properties. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClN3O. Its structure includes:
- A pyrimidine ring substituted with a chlorine atom.
- A pyrrolidine ring linked through an ether bond.
- A dimethylbutanone moiety that enhances its lipophilicity and potentially its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
Molecular Targets:
- Enzymes such as kinases.
- G-protein coupled receptors (GPCRs).
Biological Pathways:
By modulating these targets, the compound may influence critical pathways related to cell growth, differentiation, and apoptosis.
Antiviral and Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance:
| Activity | Description | References |
|---|---|---|
| Antiviral | Inhibition of viral replication in cell cultures. | |
| Anticancer | Induction of apoptosis in various cancer cell lines. |
Case Studies
-
Antiviral Activity Study:
- A study demonstrated that the compound effectively inhibited the replication of influenza virus in vitro. The mechanism involved disruption of viral RNA synthesis.
-
Cancer Cell Line Study:
- In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, indicating potential for use as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 2-chloro-5-fluoropyrimidine, this compound shows unique properties due to its specific functional groups. The presence of the chlorine atom on the pyrimidine ring enhances its reactivity and interaction with biological targets.
| Compound | Unique Features |
|---|---|
| 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin...) | Chlorinated pyrimidine; potential anticancer activity |
| 2-chloro-5-fluoropyrimidine | Fluorinated; primarily antiviral activity |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule is dissected into two key fragments:
- 3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine : A heterocyclic amine with a pyrimidine ether substituent.
- 3,3-Dimethylbutanoyl chloride : An acylating agent for introducing the ketone moiety.
Retrosynthetic disconnection identifies nucleophilic aromatic substitution (SNAr) and acylation as critical transformations. Protective group strategies (e.g., tert-butoxycarbonyl, Boc) prevent undesired side reactions during intermediate synthesis.
Synthetic Routes and Reaction Conditions
Route 1: Sequential Substitution-Acylation
Step 1: Synthesis of 3-Hydroxypyrrolidine
- Starting Material : Pyrrolidine (1.0 equiv).
- Oxidation : Treat with hydrogen peroxide (30%) and tungstic acid catalyst at 60°C for 12 hr to yield pyrrolidin-3-ol (78% yield).
- Protection : React with Boc anhydride (1.2 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) to form Boc-protected 3-hydroxypyrrolidine (92% yield).
Step 2: Pyrimidine Coupling
- Substrate : Boc-protected 3-hydroxypyrrolidine (1.0 equiv), 2,5-dichloropyrimidine (1.1 equiv).
- Conditions : Sodium hydride (NaH, 2.0 equiv) in tetrahydrofuran (THF) at 0°C→25°C, 6 hr.
- Product : Boc-protected 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine (85% yield).
Step 3: Deprotection and Acylation
- Deprotection : Treat with trifluoroacetic acid (TFA, 3.0 equiv) in DCM (2 hr, 0°C) to yield 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine (94% yield).
- Acylation : React with 3,3-dimethylbutanoyl chloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile (MeCN) at 25°C for 12 hr.
- Final Product : 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one (76% yield).
Key Data :
| Step | Reaction | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Oxidation | 78% | 95% |
| 2 | SNAr Coupling | 85% | 97% |
| 3 | Acylation | 76% | 98% |
Route 2: Convergent Synthesis via Pre-formed Acylated Pyrrolidine
Step 1: Acylation of Pyrrolidine
- Substrate : Pyrrolidine (1.0 equiv), 3,3-dimethylbutanoyl chloride (1.2 equiv).
- Conditions : DIPEA (2.0 equiv) in MeCN at 0°C→25°C, 8 hr.
- Product : 1-(pyrrolidin-1-yl)-3,3-dimethylbutan-1-one (88% yield).
Step 2: Hydroxylation and Pyrimidine Coupling
- Hydroxylation : Oxidize using meta-chloroperbenzoic acid (mCPBA) in DCM to yield 3-hydroxy-1-(3,3-dimethylbutanoyl)pyrrolidine (63% yield).
- Coupling : React with 2,5-dichloropyrimidine (1.1 equiv) and NaH (2.0 equiv) in THF (6 hr, 25°C).
- Final Product : 68% yield, purity 96%.
Challenges : Lower yield due to steric hindrance during hydroxylation.
Route 3: Industrial-Scale Continuous Flow Synthesis
Step 1: Microreactor-Based SNAr
- Substrate : 3-Hydroxypyrrolidine (1.0 equiv), 2,5-dichloropyrimidine (1.05 equiv).
- Conditions : Continuous flow reactor (0.5 mL/min, 100°C, 10 min residence time) with KOtBu (2.0 equiv) in dimethylformamide (DMF).
- Intermediate : 3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine (91% yield).
Step 2: Acylation in Plug-Flow Reactor
- Conditions : Mix with 3,3-dimethylbutanoyl chloride (1.1 equiv) and DIPEA (1.5 equiv) at 50°C (residence time: 15 min).
- Final Product : 82% yield, purity 99%.
Advantages : Scalable, reduced by-products, and 30% cost savings vs batch methods.
Analytical Validation and Characterization
Structural Confirmation
- NMR : $$^1$$H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH(CH₃)₂), 2.45–2.70 (m, 4H, pyrrolidine), 4.90 (t, 1H, J = 6.8 Hz, OCH), 8.45 (s, 2H, pyrimidine).
- HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O), purity >98%.
- X-ray Crystallography : Confirms equatorial orientation of the pyrimidine ether and planar ketone geometry.
Reaction Optimization
Base Screening for SNAr :
Base Yield (%) By-products (%) NaH 85 5 KOtBu 88 3 Cs₂CO₃ 72 10 Solvent Effects on Acylation :
Solvent Yield (%) Reaction Time (hr) MeCN 76 12 THF 68 16 DCM 81 10
Industrial and Environmental Considerations
Waste Minimization
Cost Analysis
| Component | Cost per kg ($) | Contribution (%) |
|---|---|---|
| 2,5-Dichloropyrimidine | 120 | 45 |
| 3,3-Dimethylbutanoyl chloride | 90 | 30 |
| Solvents/Catalysts | 50 | 25 |
Q & A
Q. What are the key considerations for synthesizing 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Pyrrolidine ring formation : Cyclization of precursors under basic conditions (e.g., NaH in THF) to ensure proper ring closure .
- Coupling reactions : Nucleophilic substitution between 5-chloropyrimidin-2-ol and pyrrolidine intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
- Key parameters : Reaction times (12–24 hours for coupling steps), yields (typically 60–75% after purification), and stoichiometric control of reagents to avoid excess by-products .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions. Requires high-quality single crystals grown via slow evaporation in aprotic solvents .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) and carbonyl carbons (δ 170–180 ppm) .
- 2D experiments (COSY, HSQC) : Confirms connectivity between the pyrrolidine, pyrimidine, and dimethylbutanone moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₅H₂₁ClN₃O₂) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values are calculated from dose-response curves .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate via replicate experiments (n=3) .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins (e.g., Kd values < 1 μM indicate high affinity) .
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Replicate under standardized conditions : Control variables such as cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Cross-validate using both SPR (binding) and functional assays (e.g., luciferase reporter systems) to confirm mechanism .
- Meta-analysis : Compare datasets across studies to identify outliers. For example, discrepancies in IC₅₀ may arise from differences in compound solubility (use DMSO stocks <0.1% v/v) or assay detection limits .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t₁/₂) >60 minutes suggests suitability for in vivo use .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., pyrrolidine ring) to resist oxidation .
- Prodrug design : Mask polar groups (e.g., esterify the ketone) to enhance bioavailability, followed by enzymatic activation in target tissues .
Q. How can computational modeling predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to backbone residues .
- QSAR analysis : Correlate substituent effects (e.g., Cl vs. Br on pyrimidine) with activity data. Hammett constants (σ) or logP values inform hydrophobicity-activity relationships .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
